Basic red 76

Vue d'ensemble

Description

Basic Red 76, also known as C.I. This compound, is a monoazo dye commonly used in the cosmetic industry. It is primarily utilized as a hair colorant and hair-conditioning agent. The compound is known for its vibrant red hue and is often found in various hair dye formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 76 typically involves the diazotization of a primary aromatic amine, such as 2-methoxyaniline, in a cold aqueous acidic solution. This is followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is often subjected to purification steps to remove any impurities and ensure consistency in color quality .

Analyse Des Réactions Chimiques

Types of Reactions: Basic Red 76 undergoes various chemical reactions, including:

Oxidation: The azo group in this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: The azo group can also be reduced to form amines, which can further react to form other compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation Products: Various oxidation products depending on the specific conditions and reagents used.

Reduction Products: Amines and other derivatives.

Substitution Products: Compounds with different substituents on the aromatic rings.

Applications De Recherche Scientifique

Hair Dyes

Basic Red 76 is predominantly used as a hair colorant and conditioning agent. According to the European Commission's regulations, it is permitted in non-oxidative hair dye formulations at concentrations up to 2% . In a survey conducted by the Voluntary Cosmetic Registration Program (VCRP), this compound was reported to be included in 46 different hair coloring formulations, with the highest concentration of use being 0.35% .

Safety and Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies. Research indicates that it does not induce gene mutations in bacteria or mammalian cells, although some positive results were observed in specific strains under certain conditions .

Table 2: Summary of Toxicological Findings

Genotoxicity and Reproductive Studies

Genotoxicity assessments have shown mixed results, with some studies indicating potential risks under specific conditions. However, the overall consensus is that this compound is not significantly genotoxic . Developmental toxicity studies on Wistar rats indicated no adverse effects at lower doses, but some concerns were raised at higher exposure levels .

Regulatory Status

This compound's use is regulated under various international guidelines. In the European Union, it is listed under Annex III of the Cosmetics Regulation (EU) No. 1223/2009, which outlines permissible substances in cosmetic products . The dye is also subject to safety assessments by organizations such as the Scientific Committee on Consumer Safety (SCCS).

Case Study: Dermal Absorption in Human Subjects

A study involving human subjects applied a solution of this compound to the skin to evaluate dermal absorption. The results indicated that the dye did not penetrate deeply into the skin layers, suggesting low systemic exposure risk during typical cosmetic use .

Case Study: Long-term Toxicity in Animal Models

Long-term studies on Sprague-Dawley rats showed that while there were no significant mortality rates among treated groups, some hematological changes were observed at higher doses, leading to recommendations for cautious use in cosmetic products .

Mécanisme D'action

The mechanism of action of Basic Red 76 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a change in hair color. The molecular targets include the amino acid residues in the keratin, and the pathways involved are primarily physical interactions and chemical bonding .

Comparaison Avec Des Composés Similaires

- Basic Red 51

- Basic Red 14

- Basic Red 18

Comparison: Basic Red 76 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Compared to other similar compounds, this compound offers better color fastness and resistance to fading. Its molecular structure also allows for more efficient penetration into the hair shaft, resulting in more vibrant and long-lasting color .

Activité Biologique

Basic Red 76, a synthetic azo dye, is primarily used in cosmetics, especially hair dyes. Its biological activity has been the subject of various studies focusing on its safety, genotoxicity, absorption, and potential health risks. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

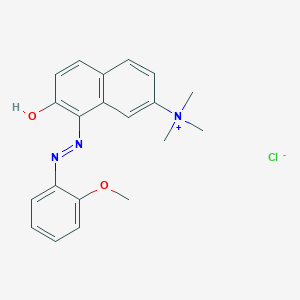

This compound is chemically defined as 7-Hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]-trimethylammonium chloride . It is classified as a monoazo dye, characterized by its vibrant color and solubility in water. The dye's structural properties influence its interaction with biological systems, particularly in terms of skin absorption and potential toxicity.

Biological Activity Overview

1. Skin Absorption and Penetration Studies

Research has demonstrated that this compound can penetrate the skin barrier to varying extents. In a study involving Sprague-Dawley rats, the following absorption rates were observed:

| Tissue Type | Absorption Rate (%) |

|---|---|

| Stratum Corneum | 1.44 |

| Epidermis/Dermis | 0.046 |

| Receptor Fluid | 0.0049 |

In aqueous solutions, the penetration rates were higher, indicating that formulation can significantly affect bioavailability .

2. Genotoxicity Assessments

The genotoxic potential of this compound has been evaluated through several assays:

- Ames Test : No gene mutations were induced in bacterial cells.

- In Vitro Micronucleus Test : Indicated an increase in micronuclei in V79 cells.

- In Vivo Micronucleus Test : Results did not confirm the in vitro findings, showing no significant increase in micronuclei in treated mice .

These results suggest that while this compound exhibits some genotoxic properties in vitro, these effects may not translate to in vivo conditions.

Toxicological Studies

1. Acute Toxicity

Acute toxicity studies have shown variable results depending on the route of administration:

- Oral Administration : The LD50 value was reported to be greater than 10 g/kg body weight in mice, indicating low acute toxicity. Observations included lethargy and respiratory issues at high doses .

- Intravenous Administration : Approximately 63% of administered doses were excreted within 24 hours, suggesting limited systemic absorption .

2. Chronic Exposure Studies

A chronic exposure study conducted over 12 weeks revealed behavioral changes and slight weight loss in female rats exposed to this compound at doses of 200 mg/kg body weight:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Body Weight Gain (g) | Normal | Slightly Reduced |

| Aggressive Behavior | None | Present |

| Colored Urine | None | Present |

These findings highlight potential long-term effects on behavior and physiological parameters .

Regulatory Status

This compound is subject to regulatory scrutiny due to its potential health risks. The Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in cosmetics under specific concentration limits but emphasizes the need for caution due to possible skin irritation and sensitization .

Case Studies

Several case studies have documented adverse reactions associated with this compound usage:

- Case Study A : A consumer experienced severe dermatitis after using a hair dye containing this compound, prompting investigations into patch testing protocols.

- Case Study B : Reports from dermatological clinics indicated instances of allergic reactions linked to hair products containing this dye.

These cases underscore the importance of pre-market safety assessments and consumer education regarding patch testing before use.

Propriétés

IUPAC Name |

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWXSHNPRUMJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879784 | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-30-0 | |

| Record name | Basic Red 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 76 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are employed to detect and quantify Basic Red 76 in complex matrices like commercial hair dye formulations and environmental samples?

A1: Several analytical techniques are employed for the detection and quantification of this compound:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): This technique, potentially enhanced with ionic liquids like BMIm[NTf2], offers efficient separation and quantification of this compound in hair coloring formulations and even drinking water [].

- LC-MS/MS-SRM (Liquid Chromatography-Tandem Mass Spectrometry - Selected Reaction Monitoring): This highly sensitive method allows for the detection and quantification of this compound in wash water samples collected from individuals with dyed hair, helping assess its potential environmental release and impact [].

Q2: What challenges are associated with the presence of this compound in wash water, and how do its properties influence its fate in the environment?

A3: Research indicates that this compound, along with other semi-permanent dyes, can be released into wash water, posing potential risks to the environment []. Studies show that this compound may not fully bind to hair and scalp, leading to its release during washing []. This release, even at low concentrations, raises concerns about its accumulation in water systems and potential long-term impacts on aquatic life. Further research is needed to understand the degradation pathways of this compound and develop effective strategies for its removal from wastewater.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.